REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:13](=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.S[CH2:18][CH2:19][C:20]([OH:22])=O>>[OH:16][C:6]1[CH:7]=[CH:12][C:13]([C:13]2([C:1]3[CH:18]=[CH:19][C:20]([OH:22])=[CH:3][CH:2]=3)[C:14]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6](=[O:16])[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]2=3)=[CH:14][CH:5]=1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
SCCC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry hydrogen chloride was bubbled in for about 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The phenol, hydrogen chloride, and cocatalyst were removed by steam distillation
|
Type
|
CUSTOM
|
Details
|
This product was recrystallized from methanol as a slightly yellowish granular mass
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1(C=2C=CC=CC2C(C2=CC=CC=C12)=O)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |